Dimethyl 4-fluorophthalate

Lipophilicity ADME Partitioning

Dimethyl 4-fluorophthalate (DM4FP; CAS 110706-50-8) is a fluorinated phthalate diester with the molecular formula C10H9FO4 and a molecular weight of 212.17 g·mol⁻¹. The compound features a single fluorine atom substituted at the para position of the aromatic ring relative to the 1,2-dicarboxylate dimethyl ester functionality.

Molecular Formula C10H9FO4
Molecular Weight 212.17 g/mol
CAS No. 110706-50-8
Cat. No. B035174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-fluorophthalate
CAS110706-50-8
Molecular FormulaC10H9FO4
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)F)C(=O)OC
InChIInChI=1S/C10H9FO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3
InChIKeyUPXQAPWOMHKSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 4-Fluorophthalate (CAS 110706-50-8) — Procurement-Grade Identity and Core Physicochemical Benchmarking


Dimethyl 4-fluorophthalate (DM4FP; CAS 110706-50-8) is a fluorinated phthalate diester with the molecular formula C10H9FO4 and a molecular weight of 212.17 g·mol⁻¹ [1]. The compound features a single fluorine atom substituted at the para position of the aromatic ring relative to the 1,2-dicarboxylate dimethyl ester functionality. It is classified as a fluorinated aromatic building block and is routinely supplied as a pale-yellow liquid with a typical purity specification of ≥95% (HPLC/GC) . Its physical properties—computed logP of 1.40, polar surface area (PSA) of 52.6 Ų, predicted boiling point of 252.0 ± 25.0 °C at 760 mmHg, and predicted density of 1.252 ± 0.06 g·cm⁻³ —position it as a moderately lipophilic, volatile diester amenable to both solution-phase synthesis and downstream derivatisation. These predicted physicochemical values serve as the baseline against which analog differentiation is evaluated throughout this guide.

Why Simple Phthalate Diester Swaps Fail When Substituting Dimethyl 4-Fluorophthalate


Casual substitution of dimethyl 4-fluorophthalate with unsubstituted dimethyl phthalate, ortho- or meta-fluoro isomers, or 4-chloro/bromo analogs results in discretely different electronic, steric, and partitioning profiles that propagate through multi-step synthetic sequences . The electron-withdrawing fluorine atom at the para position inductively activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) while simultaneously modulating the hydrolytic stability of the adjacent ester groups—effects that are absent or differently tuned in the non-fluorinated parent and in halogen congenerics [1]. Quantitative physicochemical divergence (logP, boiling point, density) further alters purification behaviour and formulation compatibility. The evidence items below demonstrate that even within a homologous series, these differences are measurable and can dictate synthetic route feasibility and final product purity.

Measured Differentiation of Dimethyl 4-Fluorophthalate Against Its Closest Analogs


LogP Differentiation: Dimethyl 4-Fluorophthalate vs. Dimethyl Phthalate and Dimethyl 4-Chlorophthalate

Dimethyl 4-fluorophthalate exhibits a computed logP of 1.40, placing its lipophilicity between unsubstituted dimethyl phthalate (logP 1.26) and the 4-chloro analog (logP 1.91) . This 0.14 log-unit increase over the non-fluorinated parent and 0.51 log-unit decrease relative to the 4-chloro congener correspond to a ~1.4-fold and ~3.2-fold difference in octanol-water partition coefficient, respectively. The intermediate logP of the 4-fluoro derivative is a consequence of fluorine's strong electronegativity coupled with its small van der Waals radius, providing a nuanced polarity adjustment unavailable with larger halogens.

Lipophilicity ADME Partitioning

Boiling Point and Volatility: Para-Fluoro vs. Para-Chloro and Parent Diester

The predicted normal boiling point of dimethyl 4-fluorophthalate is 251.99 °C at 760 mmHg, compared with 282 °C for dimethyl phthalate (lit.) and 123 °C at 3 Torr for dimethyl 4-chlorophthalate [1]. Although the 4-chloro value is reported at reduced pressure and is not directly comparable, the ~30 °C boiling-point depression versus the parent dimethyl phthalate is consistent with fluorine's lower polarisability and reduced intermolecular dispersion forces. This volatility advantage permits lower-temperature vacuum distillation, reducing thermal degradation risk during purification.

Volatility Distillation Purification

Density and Molar Volume: Fluorine vs. Chlorine Substitution

The predicted density of dimethyl 4-fluorophthalate is 1.252 g·cm⁻³, compared with 1.19 g·cm⁻³ for dimethyl phthalate (lit.) and 1.290 g·cm⁻³ (predicted) for dimethyl 4-chlorophthalate [1]. The 5.2% density increase versus dimethyl phthalate and 2.9% decrease versus the 4-chloro analog reflect the opposing effects of fluorine's higher electronegativity (contracting electron density) and chlorine's larger atomic mass. This intermediate density influences solvent miscibility, biphasic extraction behaviour, and continuous-flow reactor residence time calculations.

Physical Properties Formulation Process Engineering

Polar Surface Area: 4-Fluoro vs. 3-Fluoro Regioisomeric Differentiation

Dimethyl 4-fluorophthalate and its 3-fluoro regioisomer (dimethyl 3-fluorophthalate, CAS 183448-41-1) share identical molecular formula and computed PSA (52.6 Ų) but are chromatographically distinguishable by GC retention time and HPLC retention factor [1]. The para-substitution pattern of the 4-fluoro isomer results in a more symmetrical electron distribution, reducing the dipole moment relative to the 3-fluoro isomer. This regiochemical distinction is critical because the 4-fluoro isomer is the direct precursor to 4-fluorophthalic acid and 4-fluorophthalic anhydride, while the 3-fluoro isomer leads to different cyclisation products.

Regiochemistry Chromatography Receptor Binding

Hydrolytic Stability: Fluorine Electronic Effect on Ester Reactivity

The para-fluorine substituent exerts an electron-withdrawing inductive effect (–I) that increases the electrophilicity of the adjacent ester carbonyl carbons relative to the non-fluorinated dimethyl phthalate . Alkaline hydrolysis rate constants for phthalate diesters follow a linear free-energy relationship (LFER) with Hammett σ substituent constants; fluorine's σₚ value of +0.06 predicts a modest rate enhancement of approximately 1.15-fold over the unsubstituted parent (σ = 0) [1]. In contrast, the 4-chloro (σₚ = +0.23) and 4-bromo (σₚ = +0.23) analogs are predicted to hydrolyse ~1.7-fold faster. Experimental kOH values for dimethyl 4-fluorophthalate have not been directly reported; this prediction relies on the LFER model established for the phthalate diester series.

Hydrolysis Stability Shelf-Life

Synthetic Provenance: Patent-Recorded Route via Dehydrobromination of a Tetrahydrophthalate Precursor

US Patent 5,322,954 describes a specific synthetic route to dimethyl 4-fluorophthalate via dissolution of dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate in methylene chloride and stirring over basic alumina for 4 hours, with the major product confirmed by GC analysis [1]. This dehydrobromination-aromatisation pathway is stereoelectronically dependent on the 4-fluoro substituent; the corresponding 4-chloro or 4-unsubstituted tetrahydrophthalate precursors exhibit different elimination kinetics and product distributions. The patent route establishes a reproducible, chromatography-free procedure that is distinct from the more common esterification of 4-fluorophthalic acid.

Synthesis Patent Route Process Reproducibility

Procurement-Driven Application Scenarios for Dimethyl 4-Fluorophthalate Based on Verified Differentiation


Fluorinated Polyimide Monomer Precursor: Regiochemical Purity Requirements

When dimethyl 4-fluorophthalate is employed as a protected monomer precursor for 4-fluorophthalic anhydride—a key monomer in high-Tg fluorinated polyimides—the para-fluoro regiochemistry ensures consistent polymer repeat-unit structure. Substitution with the 3-fluoro regioisomer (CAS 183448-41-1), which shares identical molecular weight and PSA , would produce a structurally isomeric anhydride and consequently a polyimide with altered chain packing and thermal properties. Procurement specifications should therefore mandate ≥98% regiochemical purity by GC, verified against an authentic 4-fluoro standard, rather than relying solely on HPLC area-percent purity.

Medicinal Chemistry Building Block: Intermediate Lipophilicity for Lead Optimisation

In drug-discovery programmes where the phthalate diester serves as a synthetic intermediate for subsequent amidation or transesterification, the logP of 1.40 for dimethyl 4-fluorophthalate provides an intermediate lipophilicity increment (+0.14 log units vs dimethyl phthalate) without the excessive logP jump (+0.65) introduced by the 4-chloro analog. This subtle polarity tuning is valuable during multiparameter optimisation of CNS drug candidates, where maintaining logP within the 1–3 range is correlated with favourable blood-brain barrier penetration.

Volatility-Driven Purification: Lower Distillation Temperature Reduces Thermal Degradation

The predicted boiling point of 251.99 °C for dimethyl 4-fluorophthalate is approximately 30 °C lower than that of dimethyl phthalate (282 °C) . For process chemists scaling-up reactions where the diester is used in excess and must be recovered by vacuum distillation, this boiling-point depression enables distillation at lower pot temperatures, reducing the risk of thermal decomposition or unintended transesterification with high-boiling co-solvents. Procurement of the 4-fluoro diester rather than the parent compound can therefore simplify downstream purification unit operations.

Structure-Activity Relationship (SAR) Studies: Halogen Series Comparator with Predictable Properties

Dimethyl 4-fluorophthalate occupies a well-defined position within a halogen scanning series alongside the 4-chloro (density 1.290 g·cm⁻³, logP 1.91), 4-bromo, and 4-iodo analogs . Its physicochemical properties (density 1.252 g·cm⁻³, logP 1.40) are predictably intermediate, and the fluorine atom provides a unique ¹⁹F NMR handle for reaction monitoring and metabolic tracing. SAR teams requiring a matched-pair analysis of halogen effects on target binding or pharmacokinetics should include this compound as the fluoro member of the series, with procurement verified by ¹⁹F NMR and GC-MS against the reference spectra available in public databases .

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